Tirofiban impurity 3

Description

Contextual Role of Impurities in Pharmaceutical Sciences

Impurities in pharmaceuticals are a major concern for regulatory agencies and manufacturers alike. google.com They can potentially affect the stability of the drug product, leading to a decrease in its shelf life. More critically, some impurities can be pharmacologically active or toxic, posing a direct risk to patient health. researchgate.net Therefore, a thorough understanding and control of impurities are essential to guarantee the quality and safety of medications. google.com The process of identifying, qualifying, and controlling these impurities is known as impurity profiling and is a mandatory part of the drug approval process. researchgate.net

Classification of Pharmaceutical Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances. vulcanchem.comresearchgate.netgoogle.com These guidelines classify impurities into three main categories:

| Impurity Category | Description | Examples |

| Organic Impurities | These can be process-related or drug-related. They may arise during manufacturing or storage of the drug substance. They can be identified or unidentified, volatile or non-volatile. vulcanchem.comresearchgate.netacs.org | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. vulcanchem.comresearchgate.netacs.org |

| Inorganic Impurities | These are typically derived from the manufacturing process and are normally known and identified. vulcanchem.comresearchgate.netgoogle.com | Reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. vulcanchem.comresearchgate.netgoogle.com |

| Residual Solvents | These are organic or inorganic liquids used during the synthesis of the drug substance or in the preparation of the drug product. vulcanchem.comgoogle.com Their toxicity is generally known, and their control is straightforward. | Ethanol, Methanol, Acetonitrile. |

This table provides a classification of pharmaceutical impurities as per ICH guidelines.

Evolution of Impurity Control Strategies in Pharmaceutical Development

The approach to controlling pharmaceutical impurities has evolved significantly over the years. Initially, control was primarily based on the limits specified in pharmacopoeias. However, with advancements in analytical techniques and a greater understanding of the potential risks associated with impurities, a more scientific and risk-based approach has been adopted.

The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, have been instrumental in harmonizing the regulatory expectations for impurity control. vulcanchem.comresearchgate.netveeprho.com These guidelines introduce the concepts of reporting, identification, and qualification thresholds for impurities. acs.org

More recent guidelines, such as ICH M7 for mutagenic impurities, reflect a move towards controlling impurities based on their potential toxicological effects at given exposure levels, rather than just their percentage in the API. This evolution has led to the development of sophisticated analytical methods and comprehensive control strategies to ensure the safety and quality of pharmaceuticals throughout their lifecycle. veeprho.com The focus has shifted from merely detecting impurities to understanding their formation and implementing control measures to minimize their presence. scielo.org.co

Research Findings on Tirofiban and its Impurities

Tirofiban is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor, used to prevent blood clots. veeprho.com The control of impurities in Tirofiban is crucial for its safety and efficacy. veeprho.com

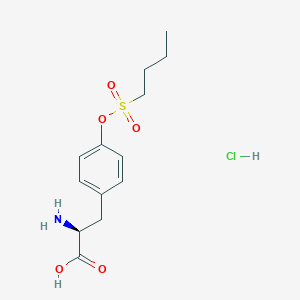

There appears to be conflicting information in public domains regarding the precise chemical identity of "Tirofiban impurity 3". One source identifies it as (2S)-2-amino-3-(4-butylsulfonyloxyphenyl)propanoic acid hydrochloride, with the molecular formula C13H20ClNO5S.

However, another chemical supplier, SynZeal, identifies "this compound" as 4-(4-Chlorobutyl)pyridine hydrochloride, which is likely a starting material or an intermediate in the synthesis of Tirofiban. This highlights the importance of using well-characterized reference standards for impurity identification.

For the purpose of this article, and based on publicly available scientific data, the focus will be on the general understanding of Tirofiban impurities and their control.

Forced degradation studies of Tirofiban have shown that it is susceptible to degradation under certain conditions. For instance, it degrades when exposed to UVA light and under acidic hydrolysis conditions. researchgate.netscielo.org.copharmatutor.org Oxidative stress can also lead to the formation of degradation products, such as the N-oxide derivative. researchgate.net A patent for a Tirofiban hydrochloride impurity details its formation under conditions of acid or alkali hydrolysis, high temperature, and oxidation. google.com

Various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed to detect and quantify impurities in Tirofiban. researchgate.netjcchems.com These methods are crucial for monitoring the purity of Tirofiban during its manufacture and throughout its shelf life. A common approach is reversed-phase HPLC with UV detection. google.comgoogle.com More advanced techniques like UPLC coupled with mass spectrometry (MS) are used for the identification and characterization of unknown impurities. researchgate.netacs.org

The control of impurities in Tirofiban manufacturing is a regulatory requirement. veeprho.com Any impurity exceeding the identification threshold stipulated by ICH guidelines (typically 0.10% to 0.15%) must be identified and qualified. vulcanchem.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H20ClNO5S |

|---|---|

Molecular Weight |

337.82 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-butylsulfonyloxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C13H19NO5S.ClH/c1-2-3-8-20(17,18)19-11-6-4-10(5-7-11)9-12(14)13(15)16;/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16);1H/t12-;/m0./s1 |

InChI Key |

DXXHAPOXGRCXRJ-YDALLXLXSA-N |

Isomeric SMILES |

CCCCS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CCCCS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Chemical Identity, Nomenclature, and Structural Elucidation of Tirofiban Impurity 3

Definitive Chemical Name and Systematic Nomenclature of 4-(4-Chlorobutyl)pyridine hydrochloride

Tirofiban Impurity 3 is chemically known as 4-(4-Chlorobutyl)pyridine hydrochloride. synzeal.com Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 4-(4-chlorobutyl)pyridine;hydrochloride. nih.gov This nomenclature precisely describes the molecular structure, which consists of a pyridine (B92270) ring substituted at the fourth position with a four-carbon butyl chain that is terminated by a chlorine atom, and this entire organic molecule is salified with hydrochloric acid.

The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 149463-65-0. Its molecular formula is C9H12ClN·HCl, which corresponds to a molecular weight of 206.11 g/mol for the free base and the hydrochloride salt combined. nih.gov

Below is a table summarizing the key identification details for this compound.

| Identifier | Value |

| Common Name | This compound |

| Chemical Name | 4-(4-Chlorobutyl)pyridine hydrochloride |

| Systematic (IUPAC) Name | 4-(4-chlorobutyl)pyridine;hydrochloride |

| CAS Number | 149463-65-0 |

| Molecular Formula | C9H13Cl2N |

| Molecular Weight | 206.11 g/mol |

Structural Characterization Methodologies

The definitive structure of 4-(4-Chlorobutyl)pyridine hydrochloride has been established through a combination of advanced spectroscopic and crystallographic techniques. These methods provide unambiguous evidence for its molecular formula, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 4-(4-Chlorobutyl)pyridine hydrochloride, HRMS analysis would confirm the elemental composition of the protonated free base, [C9H13ClN]+. A patent related to Tirofiban impurities mentions the use of high-resolution mass spectrometry in identifying related substances, underscoring the importance of this technique in the structural confirmation of such compounds. google.com The accurate mass measurement would be consistent with the calculated exact mass of the molecule, providing strong evidence for the assigned molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment and connectivity of the hydrogen and carbon atoms, respectively.

For 4-(4-Chlorobutyl)pyridine hydrochloride, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the pyridine ring and the aliphatic protons of the butyl chain. The aromatic protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm), while the protons of the butyl chain would resonate in the upfield region (typically δ 1.5-3.5 ppm). The integration of these signals would correspond to the number of protons in each distinct chemical environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the butyl chain appearing at a lower field. The aliphatic carbons of the butyl chain would be observed in the upfield region (δ 20-45 ppm), with the carbon attached to the chlorine atom being the most downfield among them (around δ 45 ppm).

Illustrative ¹H and ¹³C NMR Data for a Substituted Pyridine Derivative

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |

| Butyl Chain Protons | 1.5 - 3.5 | 20 - 45 |

| Carbon attached to Chlorine | - | ~45 |

| Carbon attached to Pyridine | - | ~155 |

Single Crystal X-ray Diffraction for Absolute Structure Confirmation

While a specific crystal structure for 4-(4-Chlorobutyl)pyridine hydrochloride is not publicly available, this method would definitively confirm the connectivity of the atoms and the geometry of the molecule, leaving no ambiguity about its structure.

Distinction and Relationship to Other Tirofiban-Related Substances

This compound is a synthetic precursor or a potential degradation product of Tirofiban. It is structurally distinct from other known impurities, such as Impurity A and Impurity C, which are more closely related to the parent drug molecule.

Comparative Analysis with Synthetic Impurities (e.g., Impurity A, Impurity C)

Tirofiban Impurity A is identified as (S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid, with the CAS number 149490-60-8. veeprho.com This impurity represents the core structure of Tirofiban without the piperidinylbutoxy side chain.

Tirofiban Impurity C is (2S)-2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid, with the CAS number 149490-61-9. scielo.org.co This impurity is structurally very similar to Tirofiban, but with a pyridine ring instead of a piperidine (B6355638) ring in the side chain.

In contrast, this compound, 4-(4-Chlorobutyl)pyridine hydrochloride, is a much smaller and simpler molecule. It represents a key building block used in the synthesis of Tirofiban and Impurity C. Its relationship to Tirofiban is that of a starting material or a fragment that could potentially arise from the degradation of the parent drug under specific conditions.

The following table provides a comparative summary of these three impurities.

| Feature | This compound | Tirofiban Impurity A | Tirofiban Impurity C |

| Chemical Name | 4-(4-Chlorobutyl)pyridine hydrochloride | (S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid | (2S)-2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid |

| CAS Number | 149463-65-0 | 149490-60-8 | 149490-61-9 |

| Molecular Formula | C9H13Cl2N | C13H19NO5S | C22H30N2O5S |

| Molecular Weight ( g/mol ) | 206.11 | 301.36 | 434.55 |

| Structural Relationship to Tirofiban | Synthetic precursor/fragment | Core structure without side chain | Analog with pyridine instead of piperidine |

Differentiation from Degradation Products of Tirofiban Hydrochloride

Forced degradation studies of Tirofiban hydrochloride have been conducted to identify its degradation products under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. These studies are crucial for developing stability-indicating analytical methods and for understanding the degradation pathways of the drug.

Tirofiban has been shown to be susceptible to degradation under acidic hydrolysis and exposure to UVA light. scielo.org.coscienceopen.comscielo.org.co It is relatively stable under oxidative and thermal stress. scielo.org.coscienceopen.comscielo.org.co

One of the primary degradation products is formed under both acidic and basic hydrolytic conditions. researchgate.net This suggests a common degradation pathway under these conditions, likely involving the hydrolysis of the sulfonamide or ether linkage.

Another identified degradation product, particularly under oxidative stress, is an N-oxide derivative of Tirofiban. researchgate.net This impurity, designated as Impurity-B in one study, was identified using UPLC coupled with a QDa detector, showing a mass-to-charge ratio corresponding to the addition of an oxygen atom to the Tirofiban molecule. researchgate.net

The differentiation of "this compound" (irrespective of which specific structure is being considered) from these degradation products is achieved through chromatographic separation, typically using HPLC or UPLC. scielo.org.coresearchgate.net The retention times of the impurities and degradation products will differ under specific chromatographic conditions.

The following table summarizes the key differentiating features:

| Compound | Origin | Differentiating Analytical Features |

| This compound (as (R)-isomer) | Synthetic Impurity | Different stereochemistry, leading to separation by chiral chromatography. Different fragmentation pattern in MS/MS compared to Tirofiban. |

| This compound (as chlorobutylpyridine) | Synthetic Precursor | Significantly different chemical structure, retention time in chromatography, and mass spectrum compared to Tirofiban and its degradation products. |

| Hydrolytic Degradation Product | Degradant (Acid/Base Hydrolysis) | Forms under specific stress conditions. Will have a unique retention time and mass spectrum corresponding to the hydrolyzed structure. |

| N-oxide Degradation Product (Impurity-B) | Degradant (Oxidation) | Mass spectrum shows an increase of 16 amu compared to Tirofiban. Will have a distinct retention time in chromatography. researchgate.net |

Formation Pathways and Generation Mechanisms of Tirofiban Impurity 3

Process-Related Impurities during Tirofiban Synthesis

The synthesis of Tirofiban is a multi-step process that can inadvertently lead to the presence of various impurities in the final active pharmaceutical ingredient (API). Tirofiban Impurity 3 is primarily considered a process-related impurity, originating from the synthetic route itself.

Scientific literature indicates that 4-(4-Chlorobutyl)pyridine hydrochloride is a key starting material or intermediate in the synthesis of Tirofiban. cjph.com.cn It is utilized in a condensation reaction with N-(Butylsulfonyl)-L-tyrosine to form a precursor molecule which is then further processed to yield Tirofiban. cjph.com.cn

Given its role as a reactant, any unreacted 4-(4-Chlorobutyl)pyridine hydrochloride that is not fully consumed or removed during the purification stages of the manufacturing process will be carried through and appear as an impurity in the final Tirofiban product. The purity of this starting material is therefore of critical importance. Contaminants within the 4-(4-Chlorobutyl)pyridine hydrochloride itself could also lead to the formation of other, related impurities.

The table below summarizes the key reactants in a common synthetic route for Tirofiban.

| Starting Material/Intermediate | Role in Tirofiban Synthesis | Potential Impact on Impurity Profile |

| L-Tyrosine | Initial building block | Purity can affect the formation of stereoisomeric impurities. |

| N-(Butylsulfonyl)-L-tyrosine | Intermediate | Reacts with 4-(4-Chlorobutyl)pyridine hydrochloride. |

| 4-(4-Chlorobutyl)pyridine hydrochloride | Key Intermediate | Unreacted material can be present as this compound in the final product. |

This table illustrates the role of 4-(4-Chlorobutyl)pyridine hydrochloride as a key intermediate in the synthesis of Tirofiban.

There is currently no specific information available in the reviewed scientific literature detailing the formation of this compound as a by-product of intermediate reactions in the synthesis of Tirofiban.

While side reactions are a common source of impurities in chemical syntheses, the available literature does not specify any unintended side reactions that lead to the formation of 4-(4-Chlorobutyl)pyridine hydrochloride during the synthesis of Tirofiban.

Stability-Driven Formation of this compound

The stability of a drug substance is a critical factor, as degradation can lead to the formation of impurities over time. Stress testing is performed to identify potential degradation products.

Forced degradation studies on Tirofiban have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. researchgate.net These studies have shown that Tirofiban is susceptible to degradation under certain conditions, leading to the formation of specific degradation products. researchgate.net However, the existing literature from these stability studies does not identify 4-(4-Chlorobutyl)pyridine hydrochloride (this compound) as a degradation product of Tirofiban. researchgate.netresearchgate.net

The table below summarizes the findings of forced degradation studies on Tirofiban.

| Stress Condition | Observation | Formation of this compound |

| Acid Hydrolysis | Degradation observed | Not reported |

| Base Hydrolysis | Degradation observed | Not reported |

| Oxidation (H₂O₂) | Practically stable | Not reported |

| Thermal (75°C) | Practically stable | Not reported |

| Photolysis (UVA light) | Degradation observed | Not reported |

This table summarizes the stability of Tirofiban under various stress conditions and indicates that the formation of this compound has not been reported as a degradation product.

Advanced Analytical Methodologies for Detection, Quantification, and Characterization of Tirofiban Impurity 3

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are indispensable for the separation, detection, and quantification of impurities in pharmaceutical substances. For Tirofiban impurity 3, a compound with basic properties owing to its pyridine (B92270) ring, reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation from the active pharmaceutical ingredient (API) and other related substances.

The selection of the stationary phase is critical for achieving the desired selectivity and retention. For a polar and basic compound like 4-(4-Chlorobutyl)pyridine hydrochloride, several reversed-phase columns can be considered.

C18 (RP-18) and C8: These are the most common non-polar stationary phases in reversed-phase chromatography. A C18 column, with its longer alkyl chain, generally provides greater hydrophobicity and retention for non-polar compounds. However, for a polar compound like this compound, a C8 column might offer better peak shape and reduced analysis time. A study detailing the analysis of a similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, successfully utilized a Hypersil BDS C18 column (50mm × 4.6mm, 3µm), indicating the suitability of C18 phases. researchgate.net

Phenyl: Phenyl columns offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating compounds with aromatic moieties like the pyridine ring in this compound.

Polar-Embedded and Polar-Endcapped Phases: To mitigate poor peak shape (tailing) often associated with basic compounds on traditional silica-based C18 columns, polar-embedded or polar-endcapped columns are an excellent choice. An application note for the analysis of nicotine and related alkaloids demonstrated good separation using a Syncronis aQ column, which has a polar endcapping, suggesting this could be a viable strategy for this compound.

Table 1: Comparison of Stationary Phases for this compound Analysis

| Stationary Phase | Principle of Separation | Potential Advantages for this compound | Potential Disadvantages |

|---|---|---|---|

| C18 (Octadecyl) | Hydrophobic interactions | High retention, widely available. | Potential for peak tailing with basic compounds. |

| C8 (Octyl) | Hydrophobic interactions | Less retention than C18, potentially better peak shape. | May not provide sufficient retention. |

| Phenyl | Hydrophobic and π-π interactions | Alternative selectivity for aromatic compounds. | May exhibit different retention characteristics. |

| Polar-Endcapped | Hydrophobic interactions with reduced silanol activity | Improved peak shape for basic compounds. | Different selectivity compared to standard phases. |

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation. For basic impurities like 4-(4-Chlorobutyl)pyridine hydrochloride, controlling the pH of the mobile phase is crucial for achieving symmetrical peak shapes.

Organic Solvents: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

Aqueous Phase and pH Adjustment: An acidic mobile phase is typically employed to ensure the ionization of the basic pyridine nitrogen, which helps to minimize secondary interactions with residual silanols on the stationary phase and improve peak shape.

Formic Acid and Acetic Acid: These are volatile acids suitable for LC-MS applications, often used at concentrations of 0.05% to 0.1%. chromatographyonline.com

Phosphate Buffer: Provides excellent pH control but is non-volatile and not suitable for LC-MS. A phosphate buffer at a low pH (e.g., pH 2-3) can be effective for UV-based methods.

Ammonium Acetate/Formate: These are volatile buffers and are ideal for methods that will be transferred to mass spectrometry for peak identification. A method for a similar pyridine derivative used 10mM ammonium acetate as a buffer. researchgate.net

Additives: Triethylamine (TEA) can be added in small concentrations (e.g., 0.1%) to the mobile phase to act as a silanol-masking agent, further improving the peak shape of basic analytes.

Table 2: Example Mobile Phase Systems for this compound Analysis

| Mobile Phase System | Components | Typical pH | Suitability |

|---|---|---|---|

| Acidified Organic/Aqueous | Acetonitrile/Water with 0.1% Formic Acid | ~2.8 | LC-MS compatible, good for peak shape. |

| Buffered Aqueous/Organic | Acetonitrile/Phosphate Buffer | 2.5 - 3.5 | Good pH control, suitable for UV detection. |

| Volatile Buffered System | Acetonitrile/Ammonium Acetate Buffer | 3.0 - 5.0 | LC-MS compatible, provides buffering capacity. |

Due to the potential for a wide range of polarities among Tirofiban and its various impurities, a gradient elution program is often necessary. A typical gradient would start with a higher percentage of the aqueous mobile phase to retain and separate polar impurities like this compound, followed by a gradual increase in the organic solvent concentration to elute the main Tirofiban peak and any less polar impurities. This approach ensures good resolution of all components within a reasonable analysis time.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

UPLC technology, which utilizes smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC for impurity profiling. The benefits include:

Higher Resolution: The increased efficiency of UPLC columns allows for better separation of closely eluting peaks.

Faster Analysis Times: The shorter columns and higher optimal flow rates of UPLC systems can dramatically reduce run times, increasing sample throughput.

Increased Sensitivity: The sharper and narrower peaks generated by UPLC lead to greater peak heights and improved signal-to-noise ratios, which is particularly beneficial for detecting trace-level impurities.

A UPLC method for this compound would follow similar principles of stationary and mobile phase selection as HPLC, but with instrument parameters adjusted for the higher pressures and lower system volumes. The development of a rapid UPLC method for proton pump inhibitors, which also contain pyridine-like structures, demonstrated a significant reduction in analysis time to under 5 minutes, highlighting the potential for high-throughput analysis. nih.gov

Preparative Chromatography for Impurity Isolation

For the structural characterization and confirmation of this compound, isolation of the compound in sufficient quantity and high purity is necessary. Preparative chromatography is the standard technique for this purpose. The process typically involves:

Method Development: An analytical HPLC method is first developed and then scaled up for preparative-scale separation.

Column Selection: Larger diameter columns (e.g., >10 mm) packed with larger particle size stationary phases (e.g., 5-10 µm) are used to accommodate larger sample loads.

Loading Studies: The amount of sample that can be injected onto the column without compromising resolution is optimized.

Fraction Collection: The eluent corresponding to the peak of interest is collected in fractions.

Purity Analysis: The collected fractions are analyzed by analytical HPLC to assess their purity. Pure fractions are then pooled and the solvent is removed to yield the isolated impurity.

Techniques like pH-zone-refining counter-current chromatography have also been successfully used for the preparative separation of pyridine derivatives from synthetic mixtures, yielding high purity products. nih.gov

Spectroscopic and Hyphenated Detection Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the quantification of pharmaceutical impurities. The quantification of this compound relies on the principle that the molecule absorbs light in the UV-Vis spectrum due to its electronic transitions in its chromophores. The primary chromophore in the Tirofiban structure is the substituted benzene ring.

While the specific absorption maxima for this compound are not detailed in the literature, the structural similarity to Tirofiban suggests that its UV spectrum would be comparable. Analytical methods for Tirofiban and its other impurities often utilize detection wavelengths of 227 nm or the dual maxima at approximately 226 nm and 276 nm scielo.org.colongdom.orglongdom.orgresearchgate.net. A method for quantifying this compound would typically be developed around these wavelengths. The method would be validated for linearity, accuracy, and precision to ensure that the measured peak area from the chromatogram corresponds directly to the concentration of the impurity present.

Table 1: Typical HPLC-UV Parameters for Impurity Quantification

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation of Tirofiban from its impurities. |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate) | To achieve optimal resolution between peaks. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical HPLC. |

| Detection λ | 227 nm or 276 nm | Wavelength for sensitive detection and quantification. |

| Quantification | Based on the peak area relative to a reference standard of known concentration. | To determine the amount of impurity present. |

A Photodiode Array (PDA) detector enhances the capabilities of standard UV-Vis detection by capturing the entire UV spectrum for each point in the chromatogram. This is particularly valuable in impurity analysis for two primary reasons: peak identity confirmation and purity assessment.

For this compound, a PDA detector allows for the comparison of the UV spectrum across its chromatographic peak with that of a known reference standard. A perfect match in both retention time and spectral profile provides a high degree of confidence in the peak's identity.

Furthermore, PDA detection is a powerful tool for assessing peak purity. The detector's software can mathematically compare spectra from the upslope, apex, and downslope of a single peak. If the peak is pure (i.e., contains only this compound), the spectra will be identical. If a co-eluting impurity is present, the spectra will differ, indicating a lack of purity. This is critical for distinguishing this compound from other known impurities, such as Impurity C, which has distinct absorption maxima at 226 nm and 255 nm scielo.org.co.

Table 2: Application of PDA Detection in the Analysis of this compound

| PDA Function | Description | Benefit for Impurity 3 Analysis |

|---|---|---|

| Spectral Acquisition | Captures the full UV spectrum (e.g., 200-400 nm) at every time point. | Provides complete spectral information, not just absorbance at a single wavelength. |

| Spectral Library Matching | Compares the acquired spectrum of a peak to a library of reference spectra. | Confirms the identity of the peak as this compound. |

| Peak Purity Analysis | Compares spectra across a single chromatographic peak to detect inconsistencies. | Ensures that the peak being quantified is not contaminated with other co-eluting impurities. |

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of pharmaceutical impurities. When coupled with a separation technique like HPLC or UPLC, it provides mass-to-charge (m/z) information that confirms the molecular weight of an impurity and offers clues to its structure through fragmentation analysis.

A Quadrupole Dalton (QDa) analyzer is a compact, user-friendly mass detector often used alongside UV or PDA detectors in a quality control setting. Its primary function is to provide mass confirmation for detected chromatographic peaks. For this compound, a UPLC-PDA/QDa system would be highly effective researchgate.net. As the impurity elutes from the column and is detected by the PDA, it would simultaneously enter the QDa. The instrument would be set to scan for the expected m/z of the protonated molecule ([M+H]⁺) of Impurity 3, which is 451.55. The detection of this specific ion provides unambiguous confirmation of the impurity's presence and identity, distinguishing it from Tirofiban ([M+H]⁺ = 441.60) and other process-related impurities chemicalbook.comacs.org.

Table 3: Expected m/z Values for QDa Mass Confirmation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |

|---|---|---|---|---|

| Tirofiban | C22H36N2O5S | 440.60 | 441.60 | 439.60 |

| This compound | C22H30N2O6S | 450.55 | 451.55 | 449.55 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural characterization. In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of Impurity 3 at m/z 451.55) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals information about the molecule's structure.

The fragmentation of the parent Tirofiban molecule (m/z 441.3) is known to produce key product ions at m/z 395.4 (loss of formic acid), m/z 321.3 (breakage of the S-N bond), and m/z 276.3 acs.orgnih.gov. To elucidate the structure of Impurity 3, its fragmentation pattern would be compared to that of Tirofiban.

Given the molecular formula of Impurity 3 (C22H30N2O6S), a plausible structure involves the oxidation of Tirofiban's piperidine (B6355638) ring to a pyridine ring (a loss of 6 H atoms) and the subsequent N-oxidation of the pyridine nitrogen (a gain of 1 O atom). If this hypothesis is correct, the MS/MS spectrum of Impurity 3 would be expected to show:

A parent ion at m/z 451.55.

A characteristic loss of an oxygen atom (-16 Da) to give a fragment at m/z 435.55, which is indicative of an N-oxide.

Fragments that are shifted in mass compared to Tirofiban's fragments, reflecting the change from a piperidine to a pyridine N-oxide moiety.

Table 4: Comparison of Tirofiban and Plausible MS/MS Fragmentation for this compound

| Ion | Tirofiban (m/z) | This compound (Hypothetical m/z) | Proposed Origin of Fragment |

|---|---|---|---|

| [M+H]⁺ | 441.3 | 451.6 | Parent Ion |

| Fragment 1 | - | 435.6 | [M+H - O]⁺ (Loss of N-oxide oxygen) |

| Fragment 2 | 395.4 | 405.6 | [M+H - HCOOH]⁺ (Loss of formic acid) |

| Fragment 3 | 321.3 | 331.1 | Cleavage of S-N bond, retaining the modified tyrosine portion |

Electrospray Ionization (ESI) is the interface that enables the transfer of analytes like this compound from the liquid phase (HPLC eluent) to the gas phase as ions, suitable for MS analysis. The efficiency of this process is critical for achieving high sensitivity. Optimization of ESI parameters is therefore a crucial step in method development.

Studies on Tirofiban show that it ionizes efficiently in positive ion mode to form a stable [M+H]⁺ ion, with no significant signal observed in negative ion mode acs.orgnih.gov. Given that this compound retains the basic nitrogen and acidic carboxylic acid functionalities (albeit in a modified form), it is also expected to ionize well in positive ESI mode.

Optimization involves systematically adjusting key source parameters to maximize the signal for the ion of interest (m/z 451.55). This process can be streamlined using a Design of Experiments (DoE) approach to identify the most critical factors and their optimal settings.

Table 5: ESI Parameters for Optimization for this compound Analysis

| Parameter | Description | Influence on Ionization |

|---|---|---|

| Capillary Voltage | The high voltage applied to the ESI needle (Typical: 2-4 kV). | Drives the electrospray process and initial ion formation. |

| Cone/Nozzle Voltage | Potential difference that helps desolvate ions and can induce in-source fragmentation. | Needs to be high enough for ion transmission but low enough to prevent premature fragmentation. |

| Desolvation Gas Temp. | Temperature of the drying gas (e.g., N2) (Typical: 250-450 °C). | Aids in solvent evaporation from charged droplets. |

| Desolvation Gas Flow | Flow rate of the drying gas (Typical: 600-1000 L/hr). | Assists in desolvation and prevents solvent clusters. |

| Nebulizer Gas Pressure | Gas pressure that assists in forming a fine spray. | Affects droplet size and spray stability. |

By systematically applying these advanced spectroscopic and mass spectrometric techniques, analysts can reliably detect, quantify, and characterize this compound, ensuring that the quality and purity of the Tirofiban API are maintained.

Integration of Chromatographic and Spectroscopic Data Systems (e.g., UPLC-PDA/QDa)

The analysis of pharmaceutical impurities demands both high separation efficiency and definitive identification, a challenge effectively met by integrating Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Quadrupole Dalton (QDa) mass detectors. This hyphenated technique provides a powerful platform for the detection and characterization of this compound.

UPLC systems utilize sub-2 µm particle columns to achieve faster run times, superior resolution, and increased sensitivity compared to traditional HPLC. This is crucial for separating this compound from the Tirofiban API and other related substances, which may be structurally similar.

Photodiode Array (PDA) Detection: The PDA detector acquires full UV-visible spectra at each point in the chromatogram. This allows for the assessment of peak purity, ensuring that the chromatographic peak corresponding to this compound is not co-eluting with other compounds. The spectral data can also aid in preliminary identification by comparing it to the spectrum of a known reference standard. For Tirofiban and its impurities, detection is often carried out at a wavelength of approximately 227 nm. researchgate.netresearchgate.net

Quadrupole Dalton (QDa) Mass Detection: The QDa detector is a compact, user-friendly mass spectrometer that provides mass-to-charge ratio (m/z) data. This information is highly specific and serves as a confirmatory tool for identity. By coupling the QDa detector with the UPLC-PDA system, the mass of the compound eluting at the specific retention time of this compound can be determined, confirming its molecular weight and aiding in its structural elucidation, particularly in the context of forced degradation studies. researchgate.netresearchgate.net For instance, in the analysis of Tirofiban, a UPLC-PDA/QDa method was successfully used to identify an N-oxide degradation impurity by its specific protonated molecular ion peak [M+H]⁺. researchgate.net A similar approach would be applied to confirm the identity of this compound in analytical samples.

This integrated system ensures that the analyte is not only detected and quantified but also unambiguously identified, providing a high degree of confidence in the analytical results. researchgate.net

Analytical Method Validation for this compound Quantification

For any analytical method to be used in a regulated quality control environment, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. The validation for a method quantifying this compound would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. scielo.org.co The following parameters are essential components of this validation.

Specificity and Selectivity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and placebo components. scielo.org.co To establish specificity for this compound, the analytical method would be challenged by running analyses on the Tirofiban API, known related impurities, and a placebo matrix. The results must show that a peak for this compound is well-resolved from all other components, with no interference at its characteristic retention time.

Furthermore, forced degradation studies are performed on the API to generate potential degradation products. The sample is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. The resulting chromatograms are used to demonstrate that this compound is resolved from all formed degradants, thus proving the stability-indicating nature of the method. scielo.org.co

Linearity and Calibration Range Establishment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. To assess this, a series of solutions of this compound are prepared at different concentrations, typically spanning from the limit of quantitation (LOQ) to 120% or 150% of the specified limit for the impurity. scielo.org.co The responses (e.g., peak area) are plotted against the known concentrations, and a linear regression analysis is performed.

The acceptance criteria for linearity typically include a high correlation coefficient (r) or coefficient of determination (R²), often required to be ≥ 0.999. scielo.org.co

Table 1: Example Linearity Data for this compound This table presents hypothetical data for illustrative purposes.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.10 | 1520 |

| 1.50 | 22450 |

| 5.00 | 75100 |

| 10.00 | 150300 |

| 12.00 | 180500 |

| Regression Analysis Results: | |

| Correlation Coefficient (r) | 0.9999 |

| Slope | 15015 |

| Intercept | 18.5 |

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by spiking a sample matrix (e.g., placebo or API) with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated. scielo.org.co

Precision is a measure of the degree of scatter between a series of measurements. It is assessed at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Precision is reported as the relative standard deviation (RSD) of the measurements.

Table 2: Example Accuracy and Precision Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Concentration Level (µg/mL) | Result |

|---|---|---|

| Accuracy | Low (e.g., 8.0) | 99.5% Recovery |

| Medium (e.g., 10.0) | 100.2% Recovery | |

| High (e.g., 12.0) | 99.8% Recovery | |

| Precision (% RSD) | Repeatability (n=6) | 0.8% |

| Intermediate Precision (n=6) | 1.1% |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.org.co

These limits can be determined based on the signal-to-noise ratio (S/N), where the S/N ratio for LOD is typically 3:1 and for LOQ is 10:1. Based on published data for other Tirofiban impurities, the LOQ for a related impurity can be as low as 0.08 µg/mL. scielo.org.co

Table 3: Example Detection and Quantitation Limits This table presents hypothetical data based on typical values for related impurities.

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | ~0.06 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | ~0.18 |

Robustness Evaluation of Analytical Methods

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.org.co For a UPLC method, parameters that are typically varied include:

Mobile phase pH (e.g., ± 0.2 units)

Percentage of organic solvent in the mobile phase (e.g., ± 2%)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 0.1 mL/min)

Wavelength of detection (e.g., ± 2 nm)

A Design of Experiments (DoE) approach, such as a Plackett-Burman design, is often used to efficiently evaluate the effect of these variations on the analytical results, such as peak resolution and impurity quantification. scielo.org.co The method is considered robust if the results remain within acceptable criteria despite these minor changes.

Table 4: Example Robustness Study Design This table presents a hypothetical design for illustrative purposes.

| Parameter Varied | Nominal Value | Variation Low (-) | Variation High (+) | Effect on Results |

|---|---|---|---|---|

| Mobile Phase pH | 5.5 | 5.3 | 5.7 | Within acceptance criteria |

| % Acetonitrile | 22% | 21.6% | 22.4% | Within acceptance criteria |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | Within acceptance criteria |

| Wavelength (nm) | 227 | 225 | 229 | Within acceptance criteria |

Development and Utilization of Reference Standards for this compound

The establishment of a robust analytical framework for monitoring pharmaceutical impurities hinges on the availability of high-purity reference standards. In the case of Tirofiban, the reference standard for impurity 3, chemically identified as 4-(4-Chlorobutyl)pyridine hydrochloride, serves as an indispensable tool for analytical chemists.

Development of the Reference Standard

The development of a this compound reference standard is a multi-step process that begins with the chemical synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride. Synthetic routes often involve the reaction of a pyridine derivative with a chlorinated alkane. The resulting compound undergoes rigorous purification techniques, such as recrystallization or column chromatography, to achieve a very high degree of purity, typically exceeding 98%.

Following synthesis and purification, the crucial phase of characterization and certification is initiated. This process employs a battery of advanced analytical techniques to unequivocally confirm the identity and purity of the reference standard. A comprehensive Certificate of Analysis (COA) is then generated, documenting the findings.

Key Characterization Techniques for this compound Reference Standard:

| Analytical Technique | Purpose | Typical Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure of 4-(4-Chlorobutyl)pyridine hydrochloride. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Confirms the molecular weight of the compound, which is 206.11 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of any potential trace impurities. | Determines the purity of the reference standard, with acceptance criteria typically set at ≥98%. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Provides a characteristic fingerprint of the compound, confirming the presence of specific chemical bonds. |

| Elemental Analysis | Determination of the percentage composition of elements (C, H, N, Cl). | Confirms the empirical formula of the compound. |

A representative Certificate of Analysis for a this compound reference standard would consolidate the data from these analyses, providing a certified purity value and detailed spectral data for user verification.

Utilization of the Reference Standard in Analytical Methodologies

The primary application of the this compound reference standard is in the validation and routine use of analytical methods for the quality control of Tirofiban. It plays a pivotal role in the "related substances" or "impurity profiling" tests, which are designed to detect and quantify all potential impurities in the drug substance and final product.

Key applications include:

Method Development and Validation: The reference standard is used to develop and validate the specificity, linearity, accuracy, precision, and sensitivity of chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

Peak Identification: In a chromatogram of a Tirofiban sample, the retention time of a peak corresponding to the reference standard of impurity 3 confirms the presence of this specific impurity.

Quantification: By preparing a series of standard solutions of known concentrations, a calibration curve can be constructed. This allows for the accurate quantification of this compound in test samples.

Table of Research Findings on Method Validation using Tirofiban Impurity Reference Standards:

| Validation Parameter | Typical Performance Characteristics |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, RSD) | < 2.0% |

| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL |

The utilization of a well-characterized this compound reference standard ensures that the analytical methods employed are accurate, reliable, and capable of detecting this impurity at levels that comply with the stringent requirements of regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This, in turn, guarantees the quality, safety, and efficacy of the final Tirofiban drug product.

Impurity Profiling, Control, and Mitigation Strategies for Tirofiban Impurity 3 in Pharmaceutical Manufacturing

Comprehensive Impurity Profiling Approaches

Impurity profiling is the foundational step in controlling any process-related impurity. It involves the use of advanced analytical techniques to detect, identify, and quantify impurities. For Tirofiban and its related substances, including impurity 3, a multi-faceted approach is employed.

Forced degradation studies are essential for identifying potential degradation products that may arise during the product's shelf life. These studies expose Tirofiban to stress conditions such as acid, base, oxidation, heat, and light to predict the formation of impurities. scielo.org.cogoogle.com For instance, studies have shown that Tirofiban is susceptible to degradation under acid hydrolysis and exposure to UVA light. scielo.org.co

A range of sophisticated analytical methods are utilized for the separation and quantification of Tirofiban and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques, often coupled with photodiode array (PDA) detectors for specific detection. nbinno.comresearchgate.net Mass Spectrometry (MS) is also used for the structural elucidation and confirmation of impurities. nbinno.comresearchgate.net The development of a stability-indicating analytical method is crucial, as it must be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products without interference. scielo.org.coregistech.com

Below is a table summarizing typical chromatographic conditions used for the analysis of Tirofiban impurities.

| Parameter | HPLC Method | UPLC Method |

| Column | RP-18 (250 mm x 4.6 mm; 5 µm) scielo.org.co | ACQUITY HSS T3 (100 x 2.1 mm, 1.7 µm) researchgate.net |

| Mobile Phase A | 0.1% Triethylamine (pH 5.5 with phosphoric acid) scielo.org.co | 0.02% Triethylamine in water (pH 2.8 with formic acid) researchgate.net |

| Mobile Phase B | Acetonitrile scielo.org.co | 0.1% Formic acid in 9:1 acetonitrile/water researchgate.net |

| Elution Mode | Gradient scielo.org.co | Binary Gradient researchgate.net |

| Flow Rate | 1.0 mL/min scielo.org.co | 0.5 mL/min researchgate.net |

| Detection Wavelength | 226 nm scielo.org.co | 227 nm researchgate.net |

| Column Temperature | Ambient | 30 °C researchgate.net |

These methods are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are specific, accurate, precise, linear, and robust for their intended purpose. scielo.org.coresearchgate.net

Control of Starting Materials and Raw Material Purity

A proactive strategy for controlling impurities begins with the stringent control of starting materials and raw materials. registech.comgrace.com The synthesis of Tirofiban is a multi-step process that often begins with precursors for the butylsulfonyl group, the piperidine (B6355638) moiety, and the tyrosine core. nbinno.comgoogle.com Impurities present in these starting materials can be carried through the synthesis and incorporated into the final drug substance.

Regulatory guidelines emphasize that a starting material should be a substance with defined chemical properties and structure. www.gov.il Manufacturers must establish comprehensive specifications for each raw material, which include tests for identity, purity, and the limits of known and unknown impurities. www.gov.il This involves:

Thorough Vendor Qualification: Ensuring that suppliers of starting materials have robust quality systems and can consistently provide materials that meet the required purity standards. grace.com

Understanding the Synthetic Route of Starting Materials: Knowledge of how a starting material is produced can help identify potential impurities that may be present. grace.com

Setting Appropriate Specifications: The specifications for starting materials must include limits for any impurities that could potentially react to form Tirofiban impurity 3 or other undesirable by-products. www.gov.il

Incoming Material Testing: Rigorous testing of each batch of raw material is necessary to confirm it meets the established specifications before use in manufacturing.

By controlling the quality of materials at the source, the potential for the formation of this compound in subsequent steps is significantly reduced.

In-Process Controls for Monitoring and Minimizing Impurity Formation

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the intermediate and final product meet their quality specifications. For Tirofiban synthesis, IPCs are critical for tracking the formation and clearance of impurities, including impurity 3, at various stages.

Typical IPCs involve sampling the reaction mixture at critical steps—such as after a condensation or reduction reaction—and analyzing the sample using a rapid and reliable analytical method, often HPLC. google.com This allows chemists and engineers to:

Monitor the completion of a reaction.

Detect the formation of any impurities in real-time.

Ensure that an impurity formed in one step is effectively purged in a subsequent step.

Make informed decisions about whether to proceed to the next stage of the process.

Implementing a Quality by Design (QbD) approach helps in identifying the critical process parameters (CPPs) that impact the formation of impurities. grace.com By monitoring these parameters within their established ranges, the process can be kept in a state of control, consistently producing material with a low impurity profile. grace.com

Optimization of Synthesis Parameters for Impurity Reduction

Optimizing the chemical synthesis process is a key strategy to minimize the formation of impurities. Even minor adjustments to reaction conditions can have a significant impact on the purity profile of the resulting drug substance. nih.gov For Tirofiban synthesis, several parameters can be systematically studied and optimized to reduce the level of impurity 3.

This can involve investigating the impact of:

Temperature: Running reactions at the optimal temperature can favor the desired reaction pathway over side reactions that might generate impurities.

Solvent: The choice of solvent can influence reaction rates and selectivity. Replacing a solvent like DMF, for example, might prevent the formation of certain impurities. nih.gov

pH/Acidity: For reactions involving acidic or basic conditions, precise pH control can be crucial to prevent degradation or side-product formation. nih.gov

Reagent Stoichiometry: Using the correct ratio of reactants can prevent issues arising from excess starting material or reagents.

Reaction Time: Allowing a reaction to proceed for the optimal amount of time ensures high conversion to the desired product while minimizing the formation of time-dependent impurities.

The following table illustrates a hypothetical example of how synthesis parameters could be optimized to reduce the formation of this compound.

| Parameter | Investigated Range | Optimal Condition | Impact on Impurity 3 Formation |

| Condensation Temperature | 60°C - 90°C | 75°C | Minimized at 75°C; increases at higher temperatures. |

| Reduction Catalyst | Pd/C, PtO₂, Raney Ni | Pd/C | Pd/C showed the highest selectivity and lowest impurity formation. |

| Acylation Solvent | Dichloromethane, THF, Acetonitrile | THF | THF resulted in a cleaner reaction profile and lower levels of Impurity 3. |

| Final Step pH | 4.0 - 6.0 | 5.0 - 5.5 | Levels of Impurity 3 increase significantly outside this pH range. |

Advanced Purification Techniques for Drug Substance and Intermediate Purity Enhancement

Even in a highly optimized process, trace amounts of impurities may still be present. Therefore, effective purification techniques are essential to ensure the final drug substance meets its stringent purity requirements. For Tirofiban and its intermediates, several advanced purification methods can be employed.

Crystallization: This is one of the most powerful techniques for purifying solid compounds. Tirofiban hydrochloride has very low solubility in water, a property that can be exploited for purification. google.com By carefully selecting solvents, controlling the temperature, and managing the rate of crystallization, it is possible to selectively crystallize the desired product, leaving impurities like this compound in the mother liquor. Additional purification steps might be included in the process to ensure the consistent quality of the final API. www.gov.il

Chromatography: For impurities that are difficult to remove by crystallization, preparative chromatography can be used. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. While often used at the laboratory scale, it can also be scaled up for commercial manufacturing if necessary.

Washing/Slurrying: Washing the isolated solid product with a specific solvent in which the impurity is soluble, but the desired product is not, can be an effective and straightforward method for impurity removal.

The choice of purification method depends on the nature of the impurity, its concentration, and the physical properties of the drug substance.

Setting of Specifications for this compound in Drug Substances and Products

The final step in the control strategy is to establish and justify acceptance criteria, or specifications, for this compound in both the drug substance and the final drug product. These specifications are based on a combination of batch data, stability data, and regulatory guidelines.

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for setting limits for impurities. The thresholds are based on the maximum daily dose (MDD) of the drug. For an impurity, the following thresholds are defined:

Reporting Threshold: The level above which an impurity must be reported in regulatory filings.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established through toxicological or other studies.

Regulatory guidance determines the acceptable level of an impurity based on factors including animal toxicology studies and the potential toxicity of the impurity. registech.com The specification for this compound would be set at a level that is demonstrated to be safe and is consistently achievable by the validated manufacturing process. This ensures that every batch of Tirofiban released to the market is of high quality and poses no undue risk from this specific impurity.

Regulatory Framework and Quality Assurance Considerations for Tirofiban Impurities

Pharmacopoeial Monographs and Standards for Tirofiban and its Impurities

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official public standards for drug substances and products. usp.orguspnf.com These monographs often include tests and acceptance criteria for specified impurities. uspnf.comusp.org A review of the current USP monograph for Tirofiban Injection indicates that standards for impurities are established. usp.org The control of organic impurities in drug substances and products is a key aspect of these monographs. uspnf.com While specific details for "Tirofiban impurity 3" are not publicly detailed, any official monograph for Tirofiban would list specified impurities and set their acceptance limits, which manufacturers must meet.

Regulatory Expectations for Impurity Data in Drug Registrations (ANDA/DMF Submissions)

When seeking approval for a generic drug product through an Abbreviated New Drug Application (ANDA), or when providing API information via a Drug Master File (DMF), comprehensive data on impurities are required by regulatory authorities like the U.S. FDA. fda.gov

For a Tirofiban ANDA or a corresponding DMF, the submission must include:

Impurity Profile: A detailed description of the impurities present in the drug substance, including this compound. fda.gov This includes data from batches used in clinical, safety, and stability studies. slideshare.net

Structural Characterization: For impurities above the identification threshold, full structural elucidation data (e.g., NMR, MS, IR spectroscopy) is necessary. pharmtech.com

Justification of Specifications: The acceptance criteria for each specified impurity in the drug substance and drug product must be justified. fda.gov This justification can be based on levels observed in the innovator's product (Reference Listed Drug - RLD), data from clinical studies, or toxicological qualification studies. fda.gov

Validated Analytical Methods: The analytical procedures used for detecting and quantifying impurities must be validated to demonstrate their suitability. usp.orgslideshare.net

An impurity present in a generic drug substance can be qualified by comparing its level to that found in the RLD using the same validated analytical method. fda.gov If the level of this compound in the generic product is similar to or lower than the level in the innovator product, it is generally considered qualified. fda.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| Tirofiban |

Implementation of Quality by Design (QbD) in Impurity Control and Analytical Method Development

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. pharmainfo.incelonpharma.comnih.gov The application of QbD principles is instrumental in developing a robust control strategy for impurities like this compound.

A key principle of QbD is to build quality into the product, which, in the context of analytical methods, is referred to as Analytical Quality by Design (AQbD). pharm-int.com This approach ensures that the analytical method is well-understood, reliable, and consistently meets its intended performance requirements throughout the product's lifecycle. pharm-int.com

The initial step in the AQbD approach is to define the Analytical Target Profile (ATP), which stipulates the performance requirements for the method used to control this compound. pharm-int.comnih.gov This is followed by a risk assessment to identify and prioritize critical method parameters (CMPs) that could impact the method's performance. celonpharma.com Tools such as an Ishikawa (fishbone) diagram can be utilized to identify potential CMPs.

Design of Experiments (DoE) is then employed to systematically study the effects of these CMPs on the method's critical method attributes (CMAs), such as resolution, sensitivity, and precision. This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space where the method is proven to be robust. pharmainfo.incelonpharma.com

For the analytical method development for this compound, a stability-indicating liquid chromatography method would be developed and validated according to ICH Q2(R1) guidelines. scielo.org.co This would involve assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). scielo.org.co

To illustrate the application of QbD in analytical method development for this compound, a hypothetical risk assessment and DoE plan are presented below.

Table 1: Illustrative Risk Assessment for Analytical Method Parameters for this compound

| Potential Critical Method Parameter (CMP) | Potential Failure Mode | Risk to Method Performance | Mitigation Strategy |

| Mobile Phase Composition (Organic %) | Co-elution with Tirofiban or other impurities | High | Optimize through DoE |

| Column Temperature | Shift in retention time, peak tailing | Medium | Define optimal range in MODR |

| Flow Rate | Poor resolution, increased backpressure | Medium | Define optimal range in MODR |

| pH of Aqueous Phase | Changes in peak shape and retention | High | Optimize through DoE and buffer selection |

| Wavelength of Detection | Low sensitivity for the impurity | High | Select based on UV spectra of impurity |

Table 2: Illustrative Design of Experiments (DoE) for Method Optimization

| Factor | Level 1 | Level 2 | Level 3 |

| A: Acetonitrile (%) | 30 | 35 | 40 |

| B: pH | 2.5 | 3.0 | 3.5 |

| C: Column Temperature (°C) | 25 | 30 | 35 |

The results of the DoE would be statistically analyzed to define the MODR, ensuring the method's robustness for the routine quality control of this compound.

Lifecycle Management of Impurity Control throughout Product Development

The control of this compound is not a one-time activity but a continuous process that spans the entire lifecycle of the product. A lifecycle management approach ensures that the control strategy remains effective as knowledge and experience with the product and process increase.

Product Development Phase: During the early stages of development, the focus is on identifying potential impurities, including this compound, that may arise from the synthesis, purification, and storage of the drug substance. ich.org Stress testing, as described in ICH Q1A, is performed to identify potential degradation products. ich.orgich.org Analytical procedures are developed and validated to detect and quantify these impurities. ich.org A preliminary risk assessment is conducted to understand the potential impact of these impurities on the product's quality, safety, and efficacy.

Technology Transfer Phase: As the manufacturing process is scaled up and transferred to a commercial manufacturing site, the control strategy for this compound is also transferred. This involves ensuring that the analytical methods are successfully transferred and that the receiving unit can consistently execute the control strategy. Any variability introduced by the new site, equipment, or raw materials is assessed for its potential impact on the impurity profile.

Commercial Manufacturing Phase: During routine commercial manufacturing, the control strategy for this compound is continuously monitored. This includes trend analysis of impurity levels in batches, stability monitoring, and periodic review of the analytical method's performance. Any unexpected impurities or out-of-trend results trigger an investigation to identify the root cause and implement corrective and preventive actions (CAPAs).

Continual Improvement: Throughout the product lifecycle, opportunities for continual improvement of the impurity control strategy are sought. This may involve optimizing the manufacturing process to reduce the formation of this compound, improving the analytical method for better sensitivity or efficiency, or updating the specifications based on new toxicological data or regulatory requirements. Any changes to the process or analytical methods are managed through a formal change control system to ensure that the product quality is not adversely affected.

The lifecycle management of impurity control is an integral part of a robust pharmaceutical quality system, as outlined in ICH Q10. europa.eu It ensures that the product consistently meets its quality standards and that patient safety is maintained throughout its time on the market.

Future Directions and Emerging Research in Tirofiban Impurity Analysis

Development of Orthogonal and Complementary Analytical Techniques

To ensure a comprehensive and reliable impurity profile for Tirofiban, the development and application of orthogonal and complementary analytical techniques are paramount. Orthogonal methods measure the same analyte using different physicochemical principles, thereby increasing the confidence in the analytical results by reducing the risk of overlooking impurities.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the workhorses for Tirofiban impurity analysis, often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors. nih.govpharmafocusasia.combiomedres.usresearchgate.netresearchgate.netresearchgate.net However, relying on a single chromatographic method may not be sufficient to detect and quantify all potential impurities, including Tirofiban impurity 3, especially those that may co-elute or are present at trace levels.

Future research is focused on integrating a suite of orthogonal techniques. For instance, coupling traditional reversed-phase liquid chromatography (RPLC) with other methods like hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC) can provide different selectivity for polar and chiral impurities. biomedres.usbiomedres.us Capillary electrophoresis (CE) is another powerful technique that separates molecules based on their charge-to-size ratio, offering a completely different separation mechanism compared to chromatography. nih.govresearchgate.netnih.gov

Advanced detection technologies, particularly high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (Q-TOF) and Orbitrap MS, are becoming indispensable. biomedres.us These techniques provide accurate mass measurements, which are crucial for the structural elucidation of unknown impurities like this compound without the need for isolating the impurity.

| Technique | Principle of Separation/Detection | Application in this compound Analysis |

| UPLC-PDA/QDa | Chromatographic separation based on polarity, with UV and basic mass detection. researchgate.netresearchgate.net | Primary method for quantification and initial identification. |

| LC-HRMS (Q-TOF) | Chromatographic separation coupled with high-resolution mass analysis. biomedres.us | Structural elucidation of unknown impurities and confirmation of identity. |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. biomedres.usbiomedres.us | Analysis of thermally labile and chiral impurities. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. nih.govnih.gov | Orthogonal separation for charged impurities and confirmation of purity. |

| 2D-LC | Two-dimensional liquid chromatography for enhanced resolution. | Separation of complex impurity mixtures and detection of co-eluting peaks. |

Application of Chemometrics and Data Science in Impurity Trend Analysis

The application of chemometrics and data science is set to revolutionize the way impurity data is analyzed and interpreted. By leveraging statistical and computational tools, it is possible to move from a reactive to a proactive approach in controlling impurities like this compound.

Trend analysis of impurity data from multiple manufacturing batches can help identify patterns and correlations that may not be apparent through traditional data review. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be employed to analyze complex datasets from various analytical techniques (e.g., HPLC, MS, NMR). This allows for the identification of critical process parameters (CPPs) that have a significant impact on the formation of this compound.

Software and automated systems are being developed to predict chromatographic separations and assist in method development, which can significantly reduce the time and resources required to establish robust analytical methods. pharmafocusasia.com By building databases of impurity profiles and linking them to process parameters and stability data, data science can enable a deeper understanding of impurity formation pathways.

Key Applications of Data Science in Impurity Analysis:

Trend Monitoring: Continuous monitoring of this compound levels across batches to detect any drifts or out-of-trend results.

Root Cause Analysis: Investigating the root cause of batch failures or atypical impurity profiles by correlating analytical data with process data.

Process Optimization: Identifying optimal process conditions to minimize the formation of this compound.

Predictive Analytics: Developing models to predict the shelf-life of Tirofiban based on initial impurity levels and storage conditions.

Green Analytical Chemistry Principles for Sustainable Impurity Analysis

There is a growing global emphasis on developing sustainable and environmentally friendly scientific practices. In the context of Tirofiban impurity analysis, the principles of Green Analytical Chemistry (GAC) are being increasingly adopted to minimize the environmental impact of analytical methods.

A significant focus of GAC is the reduction or replacement of hazardous organic solvents, such as acetonitrile and methanol, which are commonly used in HPLC. mdpi.com Research is being directed towards the use of greener solvents, including ethanol, ionic liquids, and supercritical fluids like carbon dioxide. mdpi.com The development of water-based mobile phases for HPLC is also a promising area. mdpi.com

Miniaturization of analytical instrumentation, such as the use of capillary HPLC and microfluidic devices, can drastically reduce solvent consumption and waste generation. Furthermore, energy-efficient analytical techniques are being explored to lower the carbon footprint of quality control laboratories. mdpi.com

The greenness of analytical methods for Tirofiban analysis can be assessed using various metrics, such as the Eco-Scale and the Green Analytical Procedure Index (GAPI), which provide a quantitative measure of the method's environmental impact. researchgate.net

| Green Chemistry Principle | Application in this compound Analysis |

| Waste Prevention | Miniaturization of methods, reducing sample and solvent volumes. |

| Safer Solvents and Auxiliaries | Replacing toxic organic solvents with greener alternatives like ethanol or water-based mobile phases. mdpi.com |

| Design for Energy Efficiency | Using faster analytical techniques like UPLC to reduce run times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based solvents derived from renewable sources. mdpi.com |

| Real-Time Analysis for Pollution Prevention | Implementing process analytical technology (PAT) to monitor and control impurity formation in real-time. |

Predictive Modeling for Impurity Formation and Control

Predictive modeling represents a significant leap forward in impurity control, aiming to forecast the formation of impurities like this compound under various conditions. By understanding the kinetics and mechanisms of impurity formation, it is possible to design more robust manufacturing processes and establish more meaningful control strategies.

Forced degradation studies are a cornerstone for understanding the degradation pathways of Tirofiban. researchgate.netscielo.org.coresearchgate.net Data from these studies, which expose Tirofiban to harsh conditions such as acid, base, oxidation, heat, and light, can be used to develop kinetic models that predict the rate of formation of degradation products like this compound under different storage conditions. scielo.org.coresearchgate.net

In silico tools, such as quantitative structure-activity relationship (QSAR) models, can be used to predict the potential toxicity of impurities, which is a critical aspect of their qualification. mdpi.com Furthermore, computational fluid dynamics (CFD) and other process modeling tools can be used to simulate the manufacturing process and identify potential "hot spots" for impurity formation.